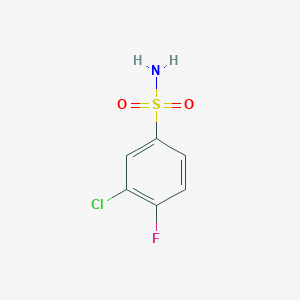

3-Chloro-4-fluorobenzenesulfonamide

Beschreibung

Contextual Significance of Halogenated Benzenesulfonamides in Organic and Medicinal Chemistry

Halogenated benzenesulfonamides are a class of organic compounds that play a crucial role in the fields of organic synthesis and medicinal chemistry. The introduction of halogen atoms onto the benzenesulfonamide (B165840) scaffold can significantly influence the molecule's physical, chemical, and biological properties. nih.gov For instance, halogenation can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. nih.gov Furthermore, the position and nature of the halogen substituent can direct the course of subsequent chemical reactions, allowing for the regioselective synthesis of complex molecules. youtube.comyoutube.com

In medicinal chemistry, the halogen-π interaction, an intermolecular force between a halogen atom and an aromatic ring, has been increasingly recognized for its role in drug-receptor binding. rsc.org The strength of this interaction varies depending on the halogen, with the order being F < Cl < Br < I. rsc.org This principle is utilized in drug design to enhance the affinity and selectivity of drug candidates for their biological targets. nih.gov

Foundational Role of the Sulfonamide Functional Group in Chemical Science

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of modern chemical science, particularly in the realm of medicinal chemistry. wikipedia.orginfogalactic.com This group is a key component in a wide array of therapeutic agents, most notably the sulfonamide or "sulfa" drugs, which were among the first effective antibacterial agents discovered. researchgate.netnih.govslideshare.net The sulfonamide moiety often acts as a stable and effective pharmacophore, contributing to the biological activity of the molecule. researchgate.net

Beyond its role in antibacterial agents, the sulfonamide group is present in drugs used to treat a variety of conditions, including glaucoma, inflammation, and hypoglycemia. nih.gov Its chemical stability and ability to form strong, directional hydrogen bonds contribute to its prevalence in drug design. researchgate.net The rigidity of the sulfonamide group also makes it useful in organic synthesis for creating crystalline derivatives of amines, which can be easily identified by their melting points. wikipedia.org

Overview of Research Trajectories Pertaining to 3-Chloro-4-fluorobenzenesulfonamide and its Analogues

Research involving this compound and its analogues has primarily focused on their utility as intermediates in the synthesis of novel compounds with potential therapeutic applications. The specific arrangement of the chloro and fluoro substituents on the benzene (B151609) ring provides a unique electronic and steric profile that can be exploited in further chemical modifications.

For example, the synthesis of various derivatives often begins with the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with different amines or other nucleophiles. sigmaaldrich.comthermofisher.com The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of substituents, leading to a diverse library of compounds for biological screening.

Recent studies have explored the synthesis of semicarbazone derivatives of 3-chloro-4-fluorophenylhydrazine, which have shown promising antibacterial and antifungal activities. researchgate.net In some cases, the introduction of hydroxyl and nitro groups onto the phenyl ring of these derivatives has been found to enhance their antibacterial properties. researchgate.net Furthermore, analogues of this compound have been investigated as potential inhibitors of enzymes such as carbonic anhydrase, which are targets for various therapeutic interventions. nih.gov The development of selective inhibitors for different carbonic anhydrase isoforms is an active area of research. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClFNO₂S |

| Molecular Weight | 209.63 g/mol |

| Melting Point | 108-109°C lookchem.com |

| CAS Number | 146533-46-2 lookchem.com |

| IUPAC Name | This compound uni.lu |

| XLogP3 | 1.3 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Exact Mass | 208.9713554 lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQDRHEXRGIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428687 | |

| Record name | 3-chloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-46-2 | |

| Record name | 3-chloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 3 Chloro 4 Fluorobenzenesulfonamide and Organosulfur Analogues

Quantum Chemical Methodologies

Quantum chemical methods are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) Applications in Sulfonamide Structural and Electronic Analysisnih.govfapesp.brmdpi.com

Density Functional Theory (DFT) has become a primary computational method for studying sulfonamides due to its favorable balance of accuracy and computational cost. nih.gov It is used to investigate structure-activity relationships, electronic and optical properties, and reactive sites within molecules. nih.govfapesp.brnih.gov By solving the Kohn–Sham equations, DFT can accurately reconstruct the electronic structure, providing a theoretical basis for understanding and optimizing molecular systems. mdpi.com

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. nih.gov Using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov For sulfonamides, DFT calculations have successfully predicted the non-planar geometry of the sulfonamide group relative to the benzene (B151609) ring. mdpi.com

These optimized geometries are crucial for the subsequent prediction of spectroscopic parameters. Theoretical vibrational frequencies (infrared and Raman) can be calculated and are often scaled to correct for anharmonicity and other systematic errors, showing good agreement with experimental spectra. nih.govresearchgate.netnih.gov This allows for the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic symmetric and asymmetric stretching of the SO₂ group and the N-H stretching of the amide. researchgate.netresearchgate.net

Below is a table of representative geometric parameters for a sulfonamide like 3-Chloro-4-fluorobenzenesulfonamide, as would be predicted by DFT calculations.

| Parameter | Typical Calculated Value |

| S=O Bond Length | ~1.44 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (Aromatic) Bond Length | ~1.77 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-S-N Bond Angle | ~107° |

| O=S=O Bond Angle | ~120° |

| Note: These are typical values derived from DFT studies on analogous sulfonamide structures. Actual values for this compound would require a specific calculation. |

DFT is extensively used to explore the electronic landscape of sulfonamides. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. nih.govresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for intermolecular interactions. nih.govresearchgate.net For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically the most electron-rich sites. nih.gov

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

The following table summarizes key electronic properties calculated for a representative sulfonamide using DFT.

| Property | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate an electron (ionization potential). nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept an electron (electron affinity). nih.gov |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | χ = - (E(HOMO) + E(LUMO))/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution. researchgate.net |

Ab Initio and Semi-Empirical Approaches for Fluorine and Chlorine Containing Systems

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), compute properties from first principles without experimental parameters. libretexts.org While often more computationally demanding than DFT, they can provide benchmark results and are crucial for systems where DFT functionals may be less reliable. mdpi.comlibretexts.org For halogen-containing systems, the inclusion of polarization and diffuse functions in the basis set (e.g., 6-311++G(d,p)) is important for accurately describing the electronic structure of chlorine and fluorine. nih.gov

Semi-empirical methods (e.g., AM1, PM3, DFTB) offer a faster, though less accurate, alternative by incorporating parameters derived from experimental or high-level computational data. libretexts.orgnih.gov These methods are particularly useful for very large molecular systems or for preliminary explorations of the potential energy surface before applying more rigorous techniques. nih.gov Their speed makes them suitable for applications in molecular dynamics simulations where a vast number of energy calculations are required. rsc.org However, the accuracy for specific halogenated systems depends heavily on the availability and quality of the parameters for those elements in the chosen method. nih.gov

Molecular Modeling and Simulation Techniques

While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular modeling and simulation techniques are used to study its dynamic behavior over time.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological and chemical function of a molecule is often determined by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. For a molecule like this compound, rotation around the S-C and S-N bonds gives rise to different conformers. mdpi.com

Molecular Dynamics (MD) simulations are a powerful technique to explore this conformational landscape. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, with the forces between atoms calculated using a "force field." bu.edu These simulations can provide detailed information on the flexibility of the molecule, the lifetimes of different conformations, and its interactions with solvent molecules. peerj.comnih.gov MD studies on sulfonamides have been used to characterize binding site interactions with biological targets and to understand the impact of impurities on the amorphous state. nih.govpeerj.com The results from MD can reveal dynamic processes and averaged structural properties that are not accessible from static quantum chemical calculations alone. nih.gov

Computational Prediction of Acidity (pKa values) for Organosulfur Compounds

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of sulfonamide-based compounds. nih.gov Accurately predicting pKa values through computational methods is therefore highly desirable, especially when experimental determination is challenging. nih.gov Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. nih.govreddit.com These first-principles calculations typically employ a thermodynamic cycle to compute the Gibbs free energy change of dissociation in an aqueous solution (ΔGaq). nih.gov

A common approach involves calculating the energies of the protonated (acid) and deprotonated (conjugate base) species in both the gas phase and solution. mdpi.com The solvent's effect, which is crucial due to the change in charge upon dissociation, is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com

Recent studies have demonstrated that strong, linear correlations exist between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. rsc.orgchemrxiv.org For instance, a study on primary benzenesulfonamides found that variations in the C-S bond length correlate with pKa. nih.gov This relationship provides a powerful and potentially faster method for pKa prediction for a series of related compounds, sometimes obviating the need for full thermodynamic cycle calculations. rsc.orgchemrxiv.org These computational models can achieve high accuracy, with reported root-mean-square errors (RMSE) as low as 0.7 to 1.0 log units for diverse sets of compounds. optibrium.com

| Compound | Experimental pKa | Predicted pKa (Method) | Reference |

|---|---|---|---|

| Furosemide | 3.64 | 3.33 (HF/6-31G(d)) | nih.gov |

| Hydrochlorothiazide | Not specified | Not specified | rsc.orgchemrxiv.org |

| Glipizide | 5.21 (Corrected) | 5.07 (B3LYP/6-311G(d,p)) | rsc.orgnih.gov |

| Glimepiride | 5.32 (Corrected) | 5.58 (B3LYP/6-311G(d,p)) | rsc.orgnih.gov |

| Salicylic Acid (Phenol group) | 13.4 | 13.4 (PCM) | mdpi.com |

In Silico Evaluation of Intermolecular Interactions and Binding Affinities

In silico methods are indispensable for evaluating how sulfonamide compounds like this compound interact with biological targets, such as enzymes. acs.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are primary techniques used to predict the binding conformations and estimate the binding affinities of ligands to proteins. acs.orgniscpr.res.in

Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These predictions are scored based on functions that estimate the binding free energy. For example, a computational study on novel sulfonamide derivatives targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme in E. coli used docking to estimate binding free energies. nih.gov The results showed a derivative with a calculated binding free energy of -8.1 kcal/mol, indicating strong affinity. nih.gov

Large-scale MD simulations can provide a more detailed reconstruction of the entire binding pathway. acs.org Such studies on sulfonamides binding to human carbonic anhydrase II revealed that the ligand's hydrophobicity significantly increases the association rate by stabilizing a pre-binding stage with a hydrophobic region of the protein. acs.org These computational approaches allow for a molecular-level understanding of the structure-kinetic and structure-activity relationships that govern a compound's biological function. acs.orgacs.org

| Ligand | Target Protein | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Sulfonamide Derivative 1C | Dihydropteroate Synthase (DHPS) | Molecular Docking (MOE) | -8.1 | nih.gov |

| Sulfamethazine (SMZ) | Myoglobin (Mb) | Molecular Docking | Not specified | acs.org |

| Sulfadiazine (SDZ) | Myoglobin (Mb) | Molecular Docking | Not specified | acs.org |

| Ligand 2059020 | SARS-CoV-2 Main Protease | Molecular Docking (SwissDock) | High binding score reported | niscpr.res.in |

Advanced Theoretical Concepts in Organosulfur Chemistry

Analysis of Nonbonded Intramolecular Interactions (e.g., Carbon-Sulfur)

The sulfur atom in organosulfur compounds is capable of participating in a variety of noncovalent interactions that can significantly influence molecular conformation and reactivity. nih.gov Electron-deficient bivalent sulfur atoms possess two regions of positive electrostatic potential, known as σ-holes, located along the extensions of their C-S bonds. nih.gov These σ-holes can engage in attractive interactions with electron donors like oxygen and nitrogen atoms, a phenomenon often referred to as sulfur bonding or, more broadly, chalcogen bonding. nih.govresearchgate.net

These intramolecular nonbonded interactions are crucial for modulating the conformational preferences of a molecule. nih.gov For instance, the interaction between a sulfur atom and a nearby nitrogen (S···N) or oxygen (S···O) can stabilize a particular geometry. acs.orgacs.org Analysis of protein-ligand complexes from the Protein Data Bank (PDB) confirms that interactions between organosulfur ligands and protein backbones are common. researchgate.netacs.org Computational tools like Noncovalent Interaction (NCI) analysis and the independent gradient model (IGM) can graphically visualize and characterize these weak interactions, which are often dominated by van der Waals forces. mdpi.com Understanding these subtle forces is critical in drug design and materials science. nih.govacs.org

Computational Approaches for Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for mapping the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.netescholarship.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given transformation. researchgate.net

For organosulfur compounds, these methods have been applied to understand their synthesis. For example, the mechanism of an electrochemical synthesis of sulfonamides was elucidated through a combination of kinetic experiments and computational analysis. acs.orgnih.gov The study revealed that the reaction proceeds through the initial anodic oxidation of a thiol to a disulfide. acs.orgnih.gov This is followed by the oxidation of an amine to a radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178) intermediate. acs.org Subsequent oxidation steps yield the final sulfonamide product. nih.gov Computational methods like DFT can be used to calculate the free energies of each step, identifying the most likely pathway and providing insights that are difficult to obtain experimentally. researchgate.net

Predictive Computational Chemistry for Novel Synthetic Route Discovery

The field of organic synthesis is increasingly benefiting from predictive computational chemistry and machine learning to discover novel and efficient synthetic routes. researchgate.netrsc.org Instead of relying solely on established methods or experimental trial-and-error, computational tools can screen vast chemical spaces to identify promising new reactions. acs.org

For the synthesis of organosulfur compounds, including sulfonamides, electrochemical methods are emerging as a sustainable alternative to traditional approaches. nih.gov Predictive models can help optimize these reactions by, for example, identifying the ideal redox mediators or reaction conditions. acs.org Machine learning models, trained on large datasets of known reactions, are being developed to predict the outcomes of chemical transformations, including site- and regioselectivity, with increasing accuracy. rsc.org These in silico tools aim to accelerate the discovery process, enabling chemists to intelligently select optimal synthetic sequences based on metrics like efficiency, yield, and sustainability, ultimately expanding the accessibility of novel molecules like this compound. researchgate.netrsc.org

Reactivity and Mechanistic Understanding of 3 Chloro 4 Fluorobenzenesulfonamide Transformations

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-Chloro-4-fluorobenzenesulfonamide is significantly influenced by the electronic properties of its substituents. The chloro, fluoro, and sulfonamide groups are all electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Influence of Chloro and Fluoro Substituents on Electrophilic and Nucleophilic Aromatic Reactions

The halogen substituents, chlorine and fluorine, play a pivotal role in modulating the electron density of the aromatic ring. Their influence is a balance between two opposing electronic effects:

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the ring through the sigma bond network. This effect is strong and deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This resonance effect increases electron density, particularly at the ortho and para positions.

For nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing inductive effects of the halogens and the sulfonamide group are paramount. prensipjournals.com These groups stabilize the formation of the negatively charged Meisenheimer intermediate, which is the key step in most SNAr reactions. nih.gov This stabilization lowers the activation energy and facilitates the substitution of a leaving group on the ring by a nucleophile. The presence of these activating groups makes the aromatic ring of this compound susceptible to nucleophilic attack. prensipjournals.com

Regioselectivity in Substitution Reactions on the Halogenated Benzene Core

The regiochemical outcome of substitution reactions on this compound is determined by the combined directing effects of the existing substituents.

-SO₂NH₂ group: The sulfonamide group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.

-Cl and -F groups: As halogens, they are deactivating but ortho, para-directors for electrophilic aromatic substitution. researchgate.net

In nucleophilic aromatic substitution , the regioselectivity is governed by the positions that are most activated (electron-deficient) and have a suitable leaving group. The positions ortho and para to the electron-withdrawing sulfonamide and halogen groups are the most likely sites of attack. In this molecule, the carbon atoms attached to the halogens (C-3 and C-4) are the primary targets for substitution, with the halogen atom acting as the leaving group.

| Reaction Type | Directing Groups | Predicted Site of Attack | Rationale |

| Electrophilic Aromatic Substitution (EAS) | -SO₂NH₂ (meta) -Cl (ortho, para) -F (ortho, para) | C-2, C-5 | These positions are ortho to the halogen directors and meta to the sulfonamide director, representing a compromise of directing effects on the deactivated ring. |

| Nucleophilic Aromatic Substitution (SNAr) | -SO₂NH₂ (ortho, para activating) -Cl (ortho, para activating) -F (ortho, para activating) | C-3, C-4 | These positions bear the halogen leaving groups and are activated by the strong electron-withdrawing nature of the substituents. |

Transformations at the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a key reactive center in the molecule, allowing for a range of chemical modifications.

Generation and Reactivity of Sulfonyl Nitrene-Type Species

Sulfonamides can serve as precursors to highly reactive sulfonyl nitrene intermediates. While direct generation from the N-H bonds of the sulfonamide is difficult, they are more commonly formed from related compounds like sulfonyl azides. nih.gov Photocatalytic or thermal activation of a sulfonyl azide (B81097) leads to the extrusion of dinitrogen (N₂), generating a transient sulfonyl nitrene. nih.gov

These nitrenes are potent reactive species capable of various transformations, including:

C-H Activation/Amidation: Sulfonyl nitrenes can insert into C-H bonds, particularly aliphatic ones, to form new C-N bonds, a process of significant interest in late-stage functionalization. nih.gov

Reactions with Nucleophiles: They readily react with species like phosphanes, thiols, and amines. nih.gov

The generation of a nitrene from this compound would first require its conversion to a suitable precursor, such as 3-chloro-4-fluorobenzenesulfonyl azide. The resulting nitrene would exhibit the characteristic reactivity profiles mentioned above.

Formation of Sulfonylureas and Other Amide Derivatives

The nitrogen atom of the sulfonamide group is nucleophilic and can undergo reactions with various electrophiles. A prominent example is the formation of sulfonylureas, a class of compounds with significant biological activity. This transformation is typically achieved by reacting the sulfonamide with an isocyanate under basic conditions. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the isocyanate.

Other derivatives can be formed through reactions such as:

N-Alkylation: Reaction with alkyl halides under basic conditions.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

Formation of N-aryl derivatives: Through coupling reactions, for instance, with aryl halides.

A photocatalytic method has been developed for the late-stage functionalization of primary sulfonamides, converting them into sulfonyl radical intermediates which can then be used to form complex sulfones. acs.org This highlights modern approaches to transforming the sulfonamide group. acs.org

| Reaction | Reagent | Product Type |

| Sulfonylurea Formation | Isocyanate (R-N=C=O) | N-((3-chloro-4-fluorophenyl)sulfonyl)urea |

| N-Alkylation | Alkyl Halide (R-X) | N-alkyl-3-chloro-4-fluorobenzenesulfonamide |

| N-Acylation | Acyl Chloride (R-COCl) | N-acyl-3-chloro-4-fluorobenzenesulfonamide |

Halogen-Specific Reactivity and Exchange Processes

The carbon-halogen bonds in this compound are sites for potential substitution, primarily via the nucleophilic aromatic substitution (SNAr) mechanism. In SNAr reactions, the rate of substitution is highly dependent on the nature of the leaving group. Generally, for halogens, the ability to act as a leaving group in SNAr increases in the order Cl < Br < F. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the transition state, making fluoride (B91410) a better leaving group than chloride in this context.

Therefore, in a reaction with a strong nucleophile, the fluorine atom at the C-4 position is expected to be preferentially displaced over the chlorine atom at the C-3 position. This selective reactivity is a key feature in the synthetic utility of polyhalogenated aromatic compounds.

Computational studies on the related compound 3-chloro-4-fluoronitrobenzene (B104753) support the high reactivity of such systems in nucleophilic substitutions. prensipjournals.com The presence of multiple electron-withdrawing groups makes the molecule a prime candidate for SNAr reactions, allowing for the selective introduction of nucleophiles like alkoxides, amines, or thiolates at the C-4 position.

Late-Stage Fluorination Methodologies and Radiochemical Labeling

Late-stage fluorination is a critical technique in medicinal chemistry for the synthesis of positron emission tomography (PET) imaging agents. The introduction of the fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter with a half-life of 109.8 minutes, allows for the non-invasive study of biological processes. nih.gov For a molecule like this compound, which already contains a stable fluorine atom, late-stage labeling would typically involve the introduction of ¹⁸F at a different position or, more synthetically challenging, an isotopic exchange.

A prominent strategy for the late-stage ¹⁸F-fluorination of aromatic systems, including those containing sulfonamide moieties, involves the use of aryl sulfonium (B1226848) salts. nih.govresearchgate.netresearchgate.net This method relies on the C-H functionalization of an arene to form an aryl dibenzothiophenium salt, which can then undergo a nucleophilic aromatic substitution (SNAᵣ) reaction with [¹⁸F]fluoride. nih.gov The reaction tolerates a wide variety of functional groups, including amides and sulfonamides. researchgate.netresearchgate.net For instance, various small-molecule drugs containing sulfonamide groups have been successfully labeled with ¹⁸F using this approach. researchgate.net

The general scheme for this two-step process is as follows:

C-H Dibenzothiophenylation: The aromatic compound reacts with a dibenzothiophene (B1670422) S-oxide in the presence of an acid to form a stable aryl dibenzothiophenium salt at a specific C-H bond.

Nucleophilic [¹⁸F]Fluorination: The resulting sulfonium salt is then treated with a source of [¹⁸F]fluoride, such as [¹⁸F]KF/Kryptofix 222, leading to the displacement of the dibenzothiophene group and the formation of the ¹⁸F-labeled aryl fluoride. nih.gov

The radiochemical yield (RCY) of the fluorination step is often high, and the site-selectivity of the initial C-H functionalization allows for precise labeling. nih.govresearchgate.net

Another approach for the radiosynthesis of ¹⁸F-labeled arenesulfonyl fluorides involves the reaction of the corresponding arenesulfonyl chlorides with [¹⁸F]KF/K₂₂₂. nih.govacs.org These labeled sulfonyl fluorides can then be used as synthons for further chemical modifications.

While direct studies on this compound are not prevalent, the existing methodologies for aryl sulfonamides provide a strong indication of its potential for ¹⁸F-labeling. The electronic nature of the chloro and fluoro substituents would influence the regioselectivity of the initial C-H activation step in the sulfonium salt method.

Aminochlorination and Other Halogenation Reactions

The benzene ring of this compound is susceptible to further electrophilic substitution reactions, such as halogenation. The directing effects of the existing substituents determine the position of the incoming electrophile. The chloro and fluoro groups are ortho-, para-directing deactivators, while the sulfonamide group is a meta-directing deactivator. The combined influence of these groups makes the prediction of the exact regioselectivity complex without experimental data.

Generally, the halogenation of benzene and its derivatives requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk For instance, the chlorination of benzene proceeds via the formation of a chloronium ion, which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.com

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

Formation of the electrophile: The halogen (e.g., Cl₂) reacts with the Lewis acid to form a highly electrophilic complex.

Nucleophilic attack: The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex).

Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

The reactivity of the halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). numberanalytics.com Due to the deactivating nature of the substituents on this compound, forcing conditions might be necessary for further halogenation.

Information regarding specific aminochlorination reactions on this compound is scarce in the literature. This transformation would involve the introduction of a chloro and an amino group across the aromatic ring, a process that is less common than standard halogenation.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. A key reaction type for this molecule is nucleophilic aromatic substitution (SNAᵣ), where either the chlorine or the fluorine atom is displaced by a nucleophile.

Generally, the rate of an SNAᵣ reaction is dependent on several factors:

The nature of the leaving group: The rate of substitution is often related to the ability of the leaving group to depart. For halogens, the order of leaving group ability is typically I > Br > Cl > F for many reaction types, but in SNAᵣ, the high electronegativity of fluorine can stabilize the transition state, often making the C-F bond more susceptible to nucleophilic attack than the C-Cl bond, especially when the attack is the rate-determining step.

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

The mechanism of SNAᵣ reactions is traditionally viewed as a two-step process involving the formation of a Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analysis have provided evidence for concerted mechanisms in some SNAᵣ reactions, where bond formation and bond breaking occur in a single step. nih.gov

For this compound, the presence of the electron-withdrawing sulfonamide group, along with the chloro and fluoro substituents, activates the ring towards nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond towards nucleophilic displacement would depend on the specific nucleophile and reaction conditions. Kinetic studies on related compounds, such as 1-fluoro-2,4-dinitrobenzene, have shown that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the solvent and the nucleophile. rsc.org

Below is a table summarizing the predicted collision cross-section (CCS) values for different adducts of this compound, which can be correlated with the molecule's shape and size, factors that can influence reaction kinetics.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.97864 | 134.8 |

| [M+Na]⁺ | 231.96058 | 146.0 |

| [M-H]⁻ | 207.96408 | 137.9 |

| [M+NH₄]⁺ | 227.00518 | 154.9 |

| [M+K]⁺ | 247.93452 | 141.1 |

| [M+H-H₂O]⁺ | 191.96862 | 130.0 |

| [M+HCOO]⁻ | 253.96956 | 149.0 |

| [M+CH₃COO]⁻ | 267.98521 | 181.8 |

| [M+Na-2H]⁻ | 229.94603 | 138.9 |

| [M]⁺ | 208.97081 | 136.5 |

| [M]⁻ | 208.97191 | 136.5 |

| Data obtained from PubChemLite. uni.lu |

This data provides a computational prediction of the molecule's physical properties that can be relevant for mechanistic studies.

Research on Derivatives and Advanced Applications in Chemical Science

Structure-Activity Relationship (SAR) Studies in Sulfonamide Derivatives

Design Principles for Modulating Chemical Reactivity through Substituent Effects

The chemical reactivity of sulfonamide derivatives can be strategically modulated by altering the substituents on the aromatic ring and the sulfonamide nitrogen. These modifications influence the electronic properties and steric environment of the molecule, thereby dictating its interaction with biological targets.

A key design principle involves the strategic placement of electron-withdrawing or electron-donating groups on the benzene (B151609) ring. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the acidity of the sulfonamide NH group, which can be crucial for binding to certain enzymes. firsthope.co.in Conversely, electron-donating groups can increase the electron density on the sulfonamide moiety, potentially affecting its binding mode and pharmacokinetic properties. nih.gov For instance, in the context of ruthenium(II) diamine complexes, varying the R group on an arene-tethered sulfonamide allows for the modulation of the sulfonamide NH group's acidity, which in turn controls the coordination environment of the metal atom in a pH-dependent manner. nih.govmdpi.com This principle can be harnessed to design compounds with pH-dependent reactivity, potentially targeting acidic tumor microenvironments. nih.govmdpi.com

Another important consideration is the nature of the substituent on the sulfonamide nitrogen (N1). The presence or absence of a substituent at this position can dramatically alter reactivity. For example, N-unprotected cyclic tertiary sulfamidates are significantly less reactive towards nucleophilic ring-opening compared to their N-carbonyl-protected counterparts. acs.org This "on/off" switch in reactivity highlights the profound impact of the N1-substituent. acs.org In the context of sulfonamide-bridged nucleic acids (SuNA), an N-methyl substituent (SuNA[NMe]) leads to higher duplex-forming abilities with complementary DNA and RNA compared to an unsubstituted N-H (SuNA[NH]). rsc.org This difference is attributed to distinct helical structures and hydration patterns around the bridge moiety. rsc.org

The following table summarizes the effects of different substituents on the properties of sulfonamide derivatives:

| Substituent Position | Type of Substituent | Effect on Reactivity/Properties | Reference(s) |

| Benzene Ring | Electron-withdrawing | Increases acidity of sulfonamide NH | firsthope.co.in |

| Benzene Ring | Electron-donating | Increases electron density on sulfonamide moiety | nih.gov |

| Sulfonamide Nitrogen (N1) | Carbonyl group | Increases reactivity towards nucleophilic ring-opening | acs.org |

| Sulfonamide Nitrogen (N1) | Methyl group (in SuNA) | Enhances duplex formation with DNA/RNA | rsc.org |

| Arene-tethered (in Ru complexes) | Varied R groups | Modulates acidity and pH-dependent coordination | nih.govmdpi.com |

Rational Design of Sulfonamide Scaffolds for Specific Chemical Interactions

The rational design of sulfonamide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of molecules with high affinity and specificity for their intended biological targets. nih.gov This approach leverages a deep understanding of the target's three-dimensional structure and the principles of molecular recognition.

A primary strategy in the rational design of sulfonamides is to mimic the natural substrate of the target enzyme. For example, antibacterial sulfonamides are designed as structural analogues of p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate (B1496061) synthetase (DHPS). nih.govyoutube.com This mimicry allows the sulfonamide to competitively inhibit the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth. nih.govyoutube.comdrugbank.com The sulfonamide group acts as a bioisostere of the carboxylic acid group of PABA. researchgate.net

Structure-based drug design, utilizing techniques like X-ray crystallography and computational modeling, plays a pivotal role in the rational design process. By visualizing the binding pocket of a target enzyme, medicinal chemists can design sulfonamide derivatives with complementary shapes and chemical features. For instance, the fluorophenyl group in type 2 statins creates additional polar interactions with the HMG-CoA reductase enzyme, leading to tighter binding. wikipedia.org Similarly, the polar methane (B114726) sulfonamide group in rosuvastatin (B1679574) contributes to its high binding affinity. wikipedia.org

The following table outlines key strategies in the rational design of sulfonamide scaffolds:

| Design Strategy | Principle | Example | Reference(s) |

| Substrate Mimicry | Designing the sulfonamide to resemble the natural substrate of the target enzyme. | Antibacterial sulfonamides mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase. | nih.govyoutube.comdrugbank.com |

| Structure-Based Design | Utilizing the 3D structure of the target to design complementary inhibitors. | Designing statins with specific groups to enhance binding to HMG-CoA reductase. | wikipedia.org |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Using a sulfonamide group as a bioisostere for a carboxylic acid. | researchgate.net |

| Physicochemical Property Optimization | Modifying the scaffold to improve properties like solubility and metabolic stability. | Altering the N1-substituent to modulate solubility. | youtube.com |

Molecular Interactions and Enzyme Inhibition Studies

General Mechanisms of Sulfonamide Interaction with Enzymes (e.g., Carbonic Anhydrase, Dihydropteroate Synthetase, Proteases)

Sulfonamides exert their biological effects by interacting with and inhibiting a variety of enzymes. The mechanisms of these interactions, while specific to each enzyme, share some common principles.

Carbonic Anhydrase (CA): Sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.gov The primary interaction involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site. acs.orgacs.org This coordination displaces a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.org The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and amino acid residues in the active site, such as Thr199. acs.org The affinity of sulfonamides for carbonic anhydrase is dependent on the presence of an unsubstituted sulfonamide group. nih.gov

Dihydropteroate Synthetase (DHPS): Sulfonamides act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria. nih.govdrugbank.com They function as structural analogues of the natural substrate, p-aminobenzoic acid (PABA). youtube.comnih.gov This structural similarity allows them to bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroic acid. youtube.comyoutube.com The binding of sulfonamides to DHPS is often irreversible and depends on the concentration of the sulfonamide relative to PABA. youtube.com The target for sulfonamide inhibition is the enzyme-dihydropterin pyrophosphate (DHPPP) binary complex, not the free enzyme. nih.gov

Proteases: Sulfonamides have also been developed as inhibitors of various proteases, including those from the hepatitis C virus (HCV). In this context, acyl sulfonamides have shown significant promise. nih.gov The acyl sulfonamide group can act as a C-terminal functionality that allows for optimization of interactions within the prime side of the enzyme's active site. nih.gov These inhibitors can be significantly more potent than their counterparts with a C-terminal carboxylate group. nih.gov The sulfonamide moiety can participate in key binding interactions within the protease's active site.

Investigation of Binding Modes and Conformational Changes upon Interaction

The binding of sulfonamides to their target enzymes is a dynamic process that can induce significant conformational changes in both the ligand and the protein. Understanding these changes is crucial for elucidating the mechanism of inhibition and for the rational design of more effective inhibitors.

Upon binding to an enzyme, a sulfonamide ligand often adopts a specific conformation that maximizes its interactions with the active site. For example, in the case of carbonic anhydrase, the sulfonamide binds to the catalytic zinc ion in its anionic form. acs.org This binding event is often accompanied by changes in the protonation states of both the ligand and the enzyme. nih.gov

The enzyme itself can also undergo substantial conformational changes upon ligand binding. acs.orgcapes.gov.br These changes can range from subtle side-chain rearrangements to large-scale domain movements. acs.org For instance, the binding of a substrate can drive a conformational change from an "open," inactive state to a "closed," active state, creating a caged environment for the substrate. acs.org In the case of myoglobin, binding of sulfonamides can lead to a decrease in the α-helical content of the protein, indicating a conformational change. nih.gov

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are invaluable tools for investigating these binding modes and conformational changes. acs.orgacs.orgnih.gov For example, X-ray crystallography can provide a static snapshot of the inhibitor bound to the enzyme's active site, revealing the precise atomic interactions. acs.org Computational simulations, such as molecular dynamics, can then be used to explore the dynamic nature of these interactions and the conformational changes that occur over time. acs.org Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as the change in enthalpy and entropy, which can provide insights into the forces driving the interaction and any associated conformational changes. nih.gov

The following table provides a summary of the binding characteristics and observed conformational changes for sulfonamide interactions with different enzymes:

| Enzyme | Key Binding Interactions | Conformational Changes upon Binding | Reference(s) |

| Carbonic Anhydrase | Coordination of deprotonated sulfonamide nitrogen to active site Zn(II); hydrogen bonding with active site residues. | Changes in protonation states of ligand and enzyme. | nih.govacs.orgacs.org |

| Dihydropteroate Synthetase | Competitive binding to the PABA-binding pocket of the enzyme-DHPPP complex. | Ordering of active site loops to create a specific binding pocket for the inhibitor. | nih.govnih.gov |

| Myoglobin | Interaction with the heme protein. | Decrease in α-helical content of the protein. | nih.gov |

| FKBP12 | CH···O=S interactions between sulfonamide oxygens and protein residues. | Shielding of certain protein regions, increased accessibility of others. | nih.govacs.org |

Radiopharmaceutical Chemistry and Imaging Probe Development

While the primary focus of research on 3-Chloro-4-fluorobenzenesulfonamide and its derivatives has been in therapeutic applications, the structural features of sulfonamides also lend themselves to the development of radiopharmaceuticals and imaging probes. The ability to incorporate radioisotopes into these molecules opens up possibilities for their use in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

The development of sulfonamide-based radiopharmaceuticals would involve the synthesis of derivatives containing a radionuclide. The choice of radionuclide would depend on the desired imaging modality. For PET imaging, positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F) would be ideal. Given that this compound already contains a fluorine atom, the synthesis of an ¹⁸F-labeled version is a conceivable strategy. This would involve replacing the stable ¹⁹F atom with ¹⁸F.

The design of sulfonamide-based imaging probes would leverage the known interactions of sulfonamides with specific biological targets. For example, radiolabeled sulfonamides that target carbonic anhydrase could be used to image tumors that overexpress this enzyme. Similarly, probes targeting other enzymes or receptors that are biomarkers for disease could be developed.

A critical aspect of developing such probes is ensuring that the radiolabeling process does not significantly alter the binding affinity and specificity of the parent molecule. The position of the radiolabel within the molecule must be carefully chosen to avoid interfering with key interactions with the biological target.

Currently, there is limited specific information in the provided search results regarding the use of this compound itself in radiopharmaceutical chemistry. However, the general principles of radiopharmaceutical design and the known biological targets of sulfonamides provide a strong foundation for future research in this area. The development of affinity-labeled carbonic anhydrase inhibitors containing sulfonamido photoprobes demonstrates a related approach, where a photoactivatable group is incorporated into the ligand to identify binding sites, which could be adapted for imaging purposes. acs.org

Synthesis of Fluorine-18 Labeled Sulfonamides for Positron Emission Tomography (PET)

The synthesis of sulfonamides labeled with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, is a significant area of research for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov The favorable nuclear and physical characteristics of ¹⁸F, including its 109.8-minute half-life and low positron energy (0.635 MeV), make it an ideal isotope for molecular imaging, offering high-resolution images. nih.govfrontiersin.org The primary goal is to incorporate the ¹⁸F atom into the sulfonamide structure, such as this compound, to allow for non-invasive, in-vivo imaging and quantification of biological processes at the molecular level. nih.gov

Several radiolabeling strategies are employed for this purpose. The most common method is nucleophilic substitution, where a precursor molecule containing a good leaving group is reacted with [¹⁸F]fluoride. nih.govuchicago.edu For aromatic systems like this compound, this typically involves a Nucleophilic Aromatic Substitution (S_NAr) reaction. In this approach, the position to be labeled is activated by an electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group. frontiersin.org

Another strategy involves the use of prosthetic groups or building blocks. rsc.org In this multi-step approach, a small molecule is first labeled with ¹⁸F, creating a radiolabeled building block. rsc.org This intermediate is then coupled to the larger sulfonamide molecule. rsc.org For instance, 3-[¹⁸F]Fluoropropanesulfonyl chloride has been investigated as a prosthetic agent for labeling amines to form the corresponding [¹⁸F]sulfonamides. beilstein-journals.org This indirect method can be advantageous when direct fluorination of the target molecule is challenging or results in low yields. nih.gov

The reaction conditions for these radiosyntheses must be carefully optimized, including precursor concentration, solvent, temperature, and reaction time, to maximize the radiochemical yield (RCY) and molar activity within the short half-life of the isotope. beilstein-journals.orgnih.gov

Development of Precursors for Radiochemical Synthesis

The successful synthesis of ¹⁸F-labeled sulfonamides is critically dependent on the design and availability of suitable precursor molecules. nih.govnih.gov These precursors are derivatives of the target molecule, modified to facilitate the efficient incorporation of the [¹⁸F]fluoride ion. nih.gov

For direct nucleophilic fluorination, the precursor must contain a good leaving group at the site of fluorination. Common choices for aromatic systems include:

Nitro Groups: A nitro group is an effective leaving group for S_NAr reactions, particularly when activated by other electron-withdrawing functionalities on the aromatic ring. nih.gov

Diaryliodonium Salts: These salts are highly reactive precursors that can undergo radiofluorination under mild conditions, often providing high radiochemical yields. uchicago.edunih.gov The synthesis of these precursors, however, can be challenging. nih.gov

Sulfonate Esters: For aliphatic labeling or as part of a prosthetic group strategy, sulfonate esters like tosylates and nosylates are excellent leaving groups for S_N2 reactions. beilstein-journals.org Research comparing 3-thiocyanatopropyl nosylate (B8438820) and the corresponding tosylate as precursors for a prosthetic group found the nosylate to be superior, yielding labeling efficiencies up to 85%. beilstein-journals.org

In the context of producing a radiolabeled version of this compound, a logical precursor for direct labeling would be 3-Chloro-4-nitrobenzenesulfonamide . The nitro group at the 4-position would serve as the leaving group for nucleophilic substitution with [¹⁸F]fluoride. Alternatively, a diaryliodonium salt precursor could be synthesized from a boronic acid derivative of the sulfonamide.

The table below summarizes precursor types used in ¹⁸F-radiolabeling.

| Precursor Type | Leaving Group | Typical Reaction | Advantage | Disadvantage |

| Nitro-substituted Arene | Nitro (-NO₂) | S_NAr | Readily accessible precursors | Requires harsh reaction conditions |

| Diaryliodonium Salt | Aryl group | Aromatic Substitution | High reactivity, mild conditions | Precursor synthesis can be complex |

| Alkyl Sulfonates | Tosylate, Nosylate, etc. | S_N2 | Excellent leaving groups | Used for aliphatic labeling/prosthetic groups |

| Alkyl Halides | Bromide, Iodide | S_N2 | Common functional groups | Less reactive than sulfonates |

Advanced Materials and Polymer Chemistry Applications

Incorporation into Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. futuroleaf.com This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of a template molecule—in this case, a sulfonamide such as this compound. nih.govnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. researchgate.netyoutube.com

The synthesis of MIPs for sulfonamide recognition involves several key components:

Template: The target molecule, e.g., this compound.

Functional Monomer: These monomers possess functional groups that can interact with the template via non-covalent interactions (e.g., hydrogen bonding, ionic interactions). For a sulfonamide template, which has both hydrogen bond donor (N-H) and acceptor (S=O) sites, suitable functional monomers include methacrylic acid (MAA) and 1-vinylimidazole (B27976) (VIM). nih.gov

Cross-linker: This agent co-polymerizes with the functional monomers to form a rigid, porous polymer network that preserves the shape of the imprinted cavities. Trimethylolpropane trimethacrylate (TRIM) is a commonly used cross-linker. nih.gov

Initiator: A compound like azobisisobutyronitrile (AIBN) is used to initiate the polymerization process, typically under thermal or UV conditions. nih.gov

Porogen: An inert solvent is used to dissolve all the components and to influence the morphology of the resulting polymer.

Computational studies and experimental work have shown that the choice of functional monomer is critical. nih.gov While methacrylic acid can form strong interactions with a sulfonamide template, it may also engage in non-specific interactions with the solvent or self-complexation. nih.gov In contrast, 1-vinylimidazole has been shown to form stable complexes with sulfonamides, leading to polymers with pronounced selectivity. nih.gov These highly selective MIPs have significant potential for use as artificial receptors in chemical sensors, solid-phase extraction, and assays for the detection and separation of sulfonamide compounds. nih.govnih.gov

The table below details typical components for synthesizing sulfonamide-imprinted polymers.

| Component | Example(s) | Role in MIP Formation |

| Template | Sulfonamide 1 | Creates the molecular imprint |

| Functional Monomer | Methacrylic acid (MAA), 1-vinylimidazole (VIM) | Interacts with the template to form a pre-polymerization complex |

| Cross-linker | Trimethylolpropane trimethacrylate (TRIM) | Forms the rigid polymer matrix, stabilizing the imprinted cavities |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction |

| Porogen (Solvent) | Tetrahydrofuran (THF) | Solubilizes components and controls polymer morphology |

Role as Building Blocks in the Synthesis of Functional Organic Materials

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures and functional materials. sigmaaldrich.comhilarispublisher.com this compound, with its distinct functional groups—a sulfonamide, a chloro group, and a fluoro group on an aromatic ring—is a versatile building block for the synthesis of new organic materials. hilarispublisher.comwikipedia.org Each component of the molecule can impart specific properties or serve as a handle for further chemical modification.

The sulfonamide group (R-SO₂-NHR') is a rigid and polar functional group known for inducing crystallinity. wikipedia.org It is a key pharmacophore in many drugs but also finds application in materials science. wikipedia.orgnih.gov Polymers containing primary sulfonamide groups are pH-responsive and have potential in biomedical applications. rsc.org The synthesis of well-defined polymer architectures containing sulfonamides can be achieved using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org

The halogen substituents (chloro and fluoro) on the benzene ring provide sites for further synthetic transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are cornerstones of modern organic synthesis, enabling the construction of complex oligoarylenes and polymers. rsc.org Functionalized oligoarylenes are themselves important building blocks for materials used in:

Organic Light-Emitting Diodes (OLEDs)

Photovoltaic devices

Nonlinear optics

Molecular switches

The combination of the sulfonamide group with the reactive halogen sites makes this compound a valuable precursor for creating novel functional materials where the properties can be finely tuned through precise chemical synthesis. hilarispublisher.comrsc.org

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Computational Characterization of 3-Chloro-4-fluorobenzenesulfonamide

The synthesis of this compound is primarily achieved through the chlorosulfonylation of 1-chloro-2-fluorobenzene. The precursor, 3-chloro-4-fluorobenzenesulfonyl chloride, is a key intermediate in this process. sigmaaldrich.com While specific literature detailing the direct synthesis and extensive computational characterization of this compound is not abundant, the synthesis of its precursors, such as 3-chloro-4-fluoronitrobenzene (B104753) and 3-chloro-4-fluorobenzoyl chloride, is well-documented. google.comprepchem.com For instance, 3-chloro-4-fluoronitrobenzene can be synthesized from 3,4-dichloronitrobenzene (B32671) with a yield of 85%. prepchem.com

Computational studies on closely related substituted benzenesulfonamides have provided significant insights that can be extrapolated to this compound. researchgate.netmdpi.comresearchgate.net These studies often employ quantum mechanical computational techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) to investigate molecular geometries, vibrational frequencies, and electronic properties. prensipjournals.comresearchgate.net For example, computational analyses of 2-chloro-1-fluoro-4-nitrobenzene have successfully predicted its spectroscopic characteristics, showing good agreement with experimental data. prensipjournals.comresearchgate.net Such computational approaches are invaluable for predicting ligand-receptor interactions and understanding structure-activity relationships, which can significantly reduce the time and cost of drug development. mdpi.com

The primary application and research focus for benzenesulfonamide (B165840) derivatives, including halogenated ones, lies in their role as carbonic anhydrase (CA) inhibitors. nih.govnih.govnih.gov The sulfonamide group is a well-established zinc-binding group, crucial for inhibiting these metalloenzymes which are involved in various physiological and pathological processes. nih.govnih.gov

Emerging Frontiers in Halogenated Organosulfur Compound Research

Research into halogenated organosulfur compounds, a class that includes this compound, is expanding into several exciting new areas. Traditionally recognized for their roles in medicinal chemistry, particularly as enzyme inhibitors, these compounds are now being explored for a wider range of applications.

One of the most significant emerging frontiers is the development of fluorinated analogs of natural organosulfur compounds. mdpi.com For example, research into fluorinated versions of compounds found in garlic has been undertaken to explore their potential anti-angiogenesis and antithrombotic activities. mdpi.com The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, potentially leading to enhanced therapeutic effects.

Another developing area is the investigation of the immunomodulatory activities of organosulfur compounds. mdpi.com Studies have shown that various organosulfur compounds can modulate the functions of immune cells like neutrophils. mdpi.com This opens up possibilities for developing new treatments for inflammatory disorders and infections.

Furthermore, the anti-inflammatory effects of organosulfur compounds are a subject of growing interest. nih.gov Research has demonstrated that these compounds can decrease the expression of inflammatory mediators, suggesting their potential in preventing or treating chronic inflammatory diseases. nih.gov The synthesis of novel halogenated organosulfur compounds also continues to be a focus, with an emphasis on creating diverse molecular libraries for screening against various biological targets. nih.gov

Interdisciplinary Research Opportunities and Unexplored Methodologies

The study of substituted benzenesulfonamides like this compound offers a fertile ground for interdisciplinary collaboration and the application of novel research methodologies. The intersection of organic synthesis, computational chemistry, and biology is particularly promising.

Computational and Synthetic Synergy: A significant opportunity lies in the tighter integration of computational design with synthetic efforts. mdpi.com In silico approaches such as molecular docking, molecular dynamics simulations, and pharmacophore modeling can predict the binding affinities and modes of action of novel benzenesulfonamide derivatives against various targets. mdpi.comresearchgate.net This predictive power can guide synthetic chemists to prioritize molecules with the highest potential, streamlining the drug discovery process.

Chemoproteomics: An unexplored methodology for many specific benzenesulfonamides is chemoproteomics. This approach can be used to identify the protein interaction partners of these compounds within a complex biological system, potentially revealing novel therapeutic targets or off-target effects. researchgate.net

Antimicrobial Applications: While much of the focus has been on human enzymes, there is a growing interest in substituted benzenesulfonamides as antimicrobial agents. rsc.orgnih.gov These compounds can inhibit essential enzymes in bacteria and fungi, such as carbonic anhydrases, which are vital for the pathogen's life cycle. nih.gov This creates opportunities for collaborative research between chemists and microbiologists to develop new classes of antibiotics.

Advanced Synthesis Techniques: The field of organic synthesis is constantly evolving, and new methods could be applied to the synthesis of substituted benzenesulfonamides. thieme-connect.com This includes the development of more sustainable and efficient catalytic systems, such as those using copper catalysts or electrochemical methods for C-N bond formation, and the use of sulfur dioxide surrogates like DABSO for introducing the sulfonyl group. thieme-connect.com

Persistent Challenges in the Academic Study of Substituted Benzenesulfonamides

Despite decades of research, several challenges persist in the academic study of substituted benzenesulfonamides.

Selectivity: A primary challenge is achieving isoform selectivity. nih.gov For instance, the human carbonic anhydrase family has 15 known isoforms, and a lack of selectivity can lead to undesirable side effects. nih.govacs.org While strategies like the "tail approach" have been developed to improve selectivity by modifying parts of the molecule that interact with the outer regions of the enzyme's active site, achieving high selectivity remains a significant hurdle. nih.gov

Predicting In Vivo Efficacy: While in silico and in vitro studies provide valuable preliminary data, accurately predicting the in vivo efficacy and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new benzenesulfonamide derivatives is challenging. nih.gov Many promising compounds fail in later stages of development due to poor bioavailability or unforeseen toxicity. nih.gov

Synthesis of Complex Derivatives: The synthesis of structurally diverse benzenesulfonamide libraries can be complex and time-consuming. nih.gov Developing robust and versatile synthetic routes that allow for the easy modification of different parts of the molecule is an ongoing challenge for synthetic chemists. thieme-connect.com

Understanding Resistance Mechanisms: In the context of antimicrobial applications, a deeper understanding of potential resistance mechanisms is crucial. As with any antimicrobial agent, pathogens can develop resistance over time, and proactive research into how this might occur with benzenesulfonamide-based drugs is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.